tert-Butylphosphonic acid
Description
Contextualization within Organophosphorus Acid Chemistry
Tert-Butylphosphonic acid, with the chemical formula (CH₃)₃CPO₃H₂, is a derivative of phosphonic acid where a tert-butyl group is attached to the phosphorus atom. ontosight.ai This structural feature distinguishes it from other phosphonic acids and imparts specific chemical characteristics. As an organophosphorus acid, it possesses two acidic protons, leading to diverse hydrogen-bonding and coordination behaviors. Its bulky tert-butyl group provides steric hindrance, which can influence reaction outcomes and the formation of coordination complexes. smolecule.com
The compound's ability to form stable complexes with metal ions is a key aspect of its chemistry, making it a valuable ligand in coordination chemistry. ontosight.aismolecule.com This property is central to its application in catalysis and materials science.
Overview of Scholarly Significance and Emerging Research Domains
The scholarly significance of this compound has grown considerably, with applications spanning catalysis, materials science, and organic synthesis. smolecule.compubcompare.ai In catalysis, it is used as a ligand in the preparation of catalysts for various organic reactions, including transesterification and polymerization. smolecule.com
In the realm of materials science, this compound is employed in the synthesis of novel materials. Its ability to form protective layers on metal surfaces makes it a candidate for corrosion inhibition research. smolecule.com Furthermore, it is used in the creation of ion exchange resins and as an additive in adhesives and sealants. smolecule.comsmolecule.com The compound is also instrumental in the formation of metal-organic frameworks (MOFs) and coordination polymers, where it acts as a linker to create robust and porous structures.
Emerging research is exploring its potential in developing advanced phosphorus-based ligands for applications in asymmetric catalysis and green chemistry. pubcompare.ai There is also growing interest in its use for creating high-nuclearity heterometallic clusters with unique magnetic and luminescent properties. nih.gov
Historical Development and Key Milestones in this compound Research
The synthesis of this compound was first achieved through the reaction of tert-butyl chloride with phosphorus trichloride (B1173362), followed by hydrolysis. smolecule.com Early research focused on optimizing these synthetic routes to improve yields and purity. A significant milestone was the development of methods to reduce the formation of byproducts. smolecule.com
A key breakthrough in its application was the discovery of its utility in forming stable coordination complexes with a variety of metal ions. This led to extensive research into its use as a ligand. For instance, it has been successfully used to prepare dinuclear vanadium(IV) complexes, hexanuclear copper(II) cages, and borophosphonate cages. sigmaaldrich.com
More recently, research has highlighted the solvent-dependent self-assembly of this compound, forming different supramolecular structures in various solvents. Another significant development has been its use in the synthesis of layered transition metal phosphonates through a facile room-temperature method. rsc.org These milestones have expanded the scope of its applications and solidified its importance in modern chemical research.
| Property | Value |
| Chemical Formula | C₄H₁₁O₃P |
| Molar Mass | 138.10 g/mol |
| Melting Point | 187-189 °C |
| Boiling Point | 255.4±23.0 °C (Predicted) |
| Density | 1.083 g/cm³ (estimate) |
| pKa₁ | 2.79 |
| pKa₂ | 8.88 |
| Appearance | White crystalline powder |
| CAS Number | 4923-84-6 |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSVONAYZTTDA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032342 | |
| Record name | tert-Butylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-84-6, 99097-88-8 | |
| Record name | NSC 222650 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Tert Butylphosphonic Acid
Strategic Synthesis Pathways for tert-Butylphosphonic Acid
The construction of the tert-butyl C-P bond requires specific synthetic routes that can accommodate the significant steric bulk of the tertiary alkyl group.
A truly direct, one-step synthesis of this compound from a tert-butyl halide and phosphorus trichloride (B1173362) (PCl₃) is not a standard reported method. The high reactivity of PCl₃ combined with the steric hindrance and propensity of tert-butyl halides to undergo elimination reactions complicates such a direct approach. However, a multi-step pathway commencing with these reagents is a viable route. This process typically involves the formation of an organometallic intermediate, followed by reaction with PCl₃ and subsequent hydrolysis.
The initial step involves the preparation of a Grignard reagent, tert-butylmagnesium chloride, from tert-butyl chloride and magnesium metal in an anhydrous ether solvent. This Grignard reagent is then reacted with phosphorus trichloride. Due to the steric bulk of the tert-butyl group, the reaction is challenging to control, and substitution of all three chlorine atoms on PCl₃ is difficult to achieve. The reaction often stops after the substitution of one or two chlorine atoms, yielding tert-butylphosphonic dichloride (t-BuP(O)Cl₂) or its precursor, dichloro-tert-butylphosphine (t-BuPCl₂), respectively.
The reaction to form dichloro-tert-butylphosphine is typically performed at low temperatures (-25°C to -30°C) to control reactivity. Subsequent oxidation of the phosphine (B1218219) and vigorous hydrolysis of the resulting phosphonic dichloride with water yields the final this compound.
Table 1: Reaction Pathway from tert-Butyl Chloride to this compound
| Step | Reactants | Key Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | tert-Butyl chloride, Magnesium | Anhydrous Ether | tert-Butylmagnesium chloride |
| 2 | tert-Butylmagnesium chloride | Phosphorus trichloride (PCl₃) | Dichloro-tert-butylphosphine |
| 3 | Dichloro-tert-butylphosphine | Oxygen/Air | tert-Butylphosphonic dichloride |
Alternative strategies focus on forming the C-P bond through different mechanisms to produce derivatives, typically esters, which can then be hydrolyzed to the final acid.
Nucleophilic Substitution (Michaelis-Arbuzov Reaction): The classic Michaelis-Arbuzov reaction, a cornerstone for synthesizing many phosphonates, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov This reaction proceeds via an Sₙ2 mechanism. However, this method is generally ineffective for tertiary alkyl halides such as tert-butyl chloride. nih.govorganic-chemistry.org The steric hindrance of the tert-butyl group severely impedes the backside nucleophilic attack by the phosphite. Furthermore, the reaction conditions, which often require heating, strongly favor elimination (E2) over substitution, leading to the formation of isobutylene (B52900) gas rather than the desired phosphonate (B1237965) product. nih.gov Consequently, the Michaelis-Arbuzov reaction is not a viable pathway for the synthesis of tert-butylphosphonates from tert-butyl halides.
Grignard Reagent Approaches: A more successful and widely used method involves the reaction of a tert-butyl Grignard reagent with a pentavalent phosphorus electrophile. A common and effective electrophile is phosphorus oxychloride (POCl₃). nih.gov In this approach, tert-butylmagnesium chloride reacts with POCl₃, where the tert-butyl group displaces a chloride ion to form the C-P bond. The resulting intermediate, tert-butylphosphonic dichloride, can be isolated or reacted in situ with alcohols to form dialkyl tert-butylphosphonates. Subsequent hydrolysis of these esters provides this compound. This method circumvents the limitations of the Sₙ2 pathway by utilizing a pre-formed, highly nucleophilic carbanion equivalent.
Another variation involves the reaction of the Grignard reagent with a dialkyl phosphite (also known as dialkyl hydrogen phosphonate). The Grignard reagent deprotonates the phosphite, and subsequent rearrangement and reaction steps lead to the formation of the phosphonate.
Once this compound has been synthesized, it can be converted to its corresponding mono- or di-esters through various esterification protocols. Due to the diprotic nature of the phosphonic acid, selective esterification can be achieved by carefully controlling the reaction conditions.
A highly effective method for the selective esterification of phosphonic acids involves the use of orthoesters, such as triethyl orthoacetate, which can act as both the reagent and the solvent. acs.org A key finding in this protocol is the significant influence of temperature on the reaction outcome. At lower temperatures (e.g., 30°C), the reaction selectively yields the monoester (ethyl hydrogen tert-butylphosphonate). At elevated temperatures (e.g., 90°C), the reaction proceeds to completion, yielding the diester (diethyl tert-butylphosphonate) as the exclusive product. acs.org
Other catalytic methods for esterification include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or acid catalysts such as sulfuric acid or p-toluenesulfonic acid, although these may require more stringent conditions to drive the reaction to completion, especially for the sterically hindered this compound.
Table 2: Temperature-Dependent Selective Esterification with Triethyl Orthoacetate
| Substrate | Reagent/Solvent | Temperature | Major Product | Selectivity |
|---|---|---|---|---|
| This compound | Triethyl orthoacetate | 30 °C | Monoethyl ester | High |
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives, primarily due to the challenges posed by steric hindrance and potential side reactions.
For Grignard-based Syntheses:
Stoichiometry: Precise control over the molar ratio of the Grignard reagent to the phosphorus electrophile (e.g., PCl₃ or POCl₃) is essential. Using an excess of the Grignard reagent can lead to multiple alkylations, while insufficient amounts will result in incomplete reaction.
Temperature: Low temperatures are crucial to moderate the high reactivity of the Grignard reagent and prevent side reactions. For instance, the addition of tert-butylmagnesium chloride to PCl₃ is often conducted at temperatures between -25°C and -30°C.
Solvent: Anhydrous aprotic ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are mandatory to ensure the stability and reactivity of the Grignard reagent.
Purification: Purification of the final acid often involves recrystallization, while phosphonate esters are typically purified by vacuum distillation or column chromatography.
For Catalytic Esterification:
Temperature Control: As highlighted previously, temperature is the primary tool for controlling selectivity between mono- and di-ester products when using orthoesters. acs.org
Reactant Ratio: When using orthoesters, employing a large excess of the orthoester, which also serves as the solvent, helps to drive the reaction to completion. acs.org
Water Removal: In traditional acid-catalyzed esterifications, the removal of water, often through azeotropic distillation with a Dean-Stark apparatus, is necessary to shift the equilibrium towards the ester product.
Functional Group Interconversions and Derivatization
The phosphonic acid moiety of this compound is chemically robust, but can undergo specific transformations under certain conditions.
Oxidative Transformations: The carbon-phosphorus bond in alkylphosphonic acids is known to be highly stable towards oxidation. This compound is relatively stable, but decomposition can occur under conditions of high temperature or in the presence of strong oxidizing agents. However, targeted oxidative cleavage of the robust tert-butyl C-P bond is not a common synthetic transformation and would require harsh conditions, likely leading to non-selective degradation of the molecule. The phosphorus atom is already in its highest oxidation state (+5), so further oxidation of the phosphorus center itself does not occur.
Reductive Transformations: The reduction of the phosphonic acid or phosphonate ester group is a challenging transformation that requires potent reducing agents. The P=O bond is thermodynamically stable and resistant to reduction. General methods for the reduction of the related phosphine oxides to phosphines often involve a two-step process: activation of the phosphoryl oxygen followed by reduction.
Activation: The P=O group is typically activated by conversion into a better leaving group. Reagents like oxalyl chloride can convert the phosphine oxide into an intermediate chlorophosphonium salt.
Reduction: The activated intermediate can then be reduced by various reagents. Silanes, such as hexachlorodisilane (B81481) or tetramethyldisiloxane (TMDS), in the presence of catalysts, are effective for this purpose. organic-chemistry.org Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they may lack chemoselectivity with more complex substrates.
While these methods are established for phosphine oxides, their application to reduce the P=O group in this compound to a phosphonous acid or further to a phosphine would require similarly harsh conditions, and the efficiency may be limited by the presence of the acidic P-OH groups.
Table 3: Potential Reagents for the Reduction of the P=O Moiety (based on phosphine oxide literature)
| Reagent System | Type | Conditions |
|---|---|---|
| Oxalyl Chloride / Hexachlorodisilane | Metal-free activation/reduction | Mild |
| Ti(OiPr)₄ / TMDS | Catalytic reduction | Mild |
| Lithium aluminum hydride (LiAlH₄) | Stoichiometric hydride reduction | Harsh |
Selective Mono- and Diesterification Procedures
The selective esterification of this compound to yield either its monoester or diester derivatives is a crucial transformation in organophosphorus chemistry. The control over the degree of esterification is challenging but can be achieved through careful selection of reagents and reaction conditions, particularly temperature.
A highly effective method for the selective mono- and diesterification of analogous phosphonic acids, such as butylphosphonic acid, involves the use of triethyl orthoacetate as both a reagent and a solvent. This approach is notable for its simplicity, as it does not require additional reagents, and the selectivity is primarily controlled by the reaction temperature.
For the selective formation of monoesters, the reaction is typically conducted at a lower temperature, for instance, 30 °C. At this temperature, the reaction proceeds through a proposed intermediate, the 1,1-diethoxyethyl ester of the phosphonic acid, which then converts to the monoester. In the case of butylphosphonic acid, this method has been shown to produce the monoethyl ester in high yield.
Conversely, the synthesis of diesters is favored at elevated temperatures. For example, conducting the reaction at 90 °C leads to the exclusive formation of the diethyl ester. At higher temperatures, the reaction is believed to proceed through similar intermediates which may also form detectable pyrophosphonates that are subsequently converted to the final diester product. The progress of these reactions can be effectively monitored using ³¹P NMR spectroscopy.
The following table summarizes the optimized conditions for the selective mono- and diesterification of butylphosphonic acid, a close structural analog of this compound, using triethyl orthoacetate.
| Product | Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Monoethyl ester | Butylphosphonic acid | Triethyl orthoacetate | 30 | 24 | 98 |
| Diethyl ester | Butylphosphonic acid | Triethyl orthoacetate | 90 | 24 | 98 |
This data is based on studies of butylphosphonic acid and is presented as a model for the esterification of this compound.
Other methods for the esterification of phosphonic acids include dicyclohexylcarbodiimide (DCC) mediated esterification and O-alkylation. However, the use of orthoesters like triethyl orthoacetate offers a more direct and selective route to both mono- and diesters.
Mechanisms of Phosphinic Chloride Formation from Analogous Compounds
The conversion of phosphonic acids to their corresponding dichlorides is a key step in the synthesis of various phosphonate derivatives. While the direct conversion of this compound to a phosphinic chloride is not explicitly detailed, the mechanisms for the formation of phosphonic dichlorides from analogous phosphonic acids provide valuable insight into this transformation. These reactions typically involve the replacement of the hydroxyl groups of the phosphonic acid with chlorine atoms.
One mild and efficient method for this conversion is the use of oxalyl chloride in the presence of a base such as pyridine (B92270). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF). The proposed mechanism involves the following steps:
Activation of the phosphonic acid: The phosphonic acid reacts with pyridine to form a pyridinium (B92312) phosphonate salt.
Reaction with oxalyl chloride: The phosphonate salt then reacts with oxalyl chloride. The phosphorus atom attacks one of the carbonyl carbons of oxalyl chloride, leading to the formation of an unstable intermediate.
Decomposition and chloride transfer: This intermediate subsequently decomposes, releasing carbon dioxide and carbon monoxide, and transferring chloride ions to the phosphorus atom to form the phosphonic dichloride.
This method is advantageous as it proceeds under mild conditions, often at low temperatures (e.g., -78 °C), which helps in preserving other functional groups within the molecule.
Another common reagent for the synthesis of phosphonic dichlorides from phosphonic acids is phosgene (B1210022) (COCl₂). The reaction mechanism is similar to that of oxalyl chloride, involving the formation of an intermediate that decomposes to give the desired product along with carbon dioxide and hydrogen chloride. However, due to the high toxicity of phosgene, alternative reagents are often preferred.
The general reaction for the formation of a phosphonic dichloride from a phosphonic acid can be represented as:
R-P(O)(OH)₂ + 2 SOCl₂ → R-P(O)Cl₂ + 2 SO₂ + 2 HCl
In this case, thionyl chloride (SOCl₂) is the chlorinating agent. The reaction proceeds via the formation of a phosphonic acid monochloride intermediate.
Reactivity with Nitrogen-Containing Compounds for Adduct Formation
This compound readily interacts with nitrogen-containing compounds, particularly N-heterocycles and nucleobases, to form hydrogen-bonded supramolecular adducts. researcher.life These interactions are of significant interest in the field of crystal engineering and for understanding biological recognition processes. researcher.life
The phosphonic acid group can act as both a hydrogen bond donor (through its P-OH groups) and a hydrogen bond acceptor (through its P=O group). This allows for the formation of robust and predictable hydrogen-bonding networks with complementary nitrogen-containing molecules.
Detailed research has shown the formation of stable, hydrogen-bonded complexes between this compound and molecules like trimethylpyridine. researcher.life The stoichiometry and the precise nature of the hydrogen bonds (O-H···N) in these adducts have been studied using techniques such as ¹H and ³¹P NMR spectroscopy. researcher.life
The formation of these adducts demonstrates the ability of this compound to engage in specific molecular recognition events with nitrogenous bases, driven by complementary hydrogen bonding interactions.
| Nitrogen-Containing Compound | Adduct Stoichiometry | Type of Interaction |
| Trimethylpyridine | 1:1 | Hydrogen Bonding (O-H···N) |
| Cytosine | 1:1 | Hydrogen Bonding |
| Adenine (B156593) | 1:1 | Hydrogen Bonding |
Supramolecular Chemistry and Self Assembly Phenomena of Tert Butylphosphonic Acid
Hydrogen-Bonding Networks and Aggregation in Solution
The self-assembly of tert-butylphosphonic acid is highly sensitive to its environment, particularly the polarity of the solvent and the concentration of the solution. researchgate.net These factors dictate the stoichiometry and geometry of the resulting hydrogen-bonded aggregates.
The supramolecular structures formed by this compound are directly influenced by the solvent used for crystallization or dissolution. researchgate.net
One-Dimensional Polymers: In polar solvents such as acetonitrile (B52724) (CH₃CN) or tetrahydrofuran (B95107) (THF), this compound molecules assemble into hydrogen-bonded one-dimensional polymers. researchgate.net
Hexamers: When crystallized from a less polar solvent like chloroform (B151607) (CDCl₃), the acid molecules favor the formation of a discrete, hydrogen-bonded hexameric cluster. researchgate.net
Cage Tetramers: In a polar aprotic medium (a mixture of CDF₃/CDF₂Cl) at low temperatures (100 K), this compound self-assembles into highly symmetric, cage-like tetramers. mdpi.com These structures are held together by a network of eight O-H···O hydrogen bonds, where each phosphonic acid molecule is bonded to three neighboring molecules. mdpi.com Each molecule acts as a donor for two hydrogen bonds and an acceptor for two hydrogen bonds. mdpi.com
| Solvent Type | Example Solvent(s) | Resulting Architecture | Reference |
|---|---|---|---|
| Polar | Acetonitrile, Tetrahydrofuran | One-Dimensional Polymer | researchgate.net |
| Less Polar | Chloroform | Hexamer Cluster | researchgate.net |
| Polar Aprotic (Low Temp.) | CDF₃/CDF₂Cl | Cage-like Tetramer | mdpi.com |
The equilibrium between different aggregate sizes is dependent on the concentration of the solution. Studies in chloroform (CDCl₃) have shown that at higher concentrations, the hexamer is the predominant species. researchgate.net However, as the concentration decreases, these hexameric clusters are replaced by smaller aggregates, eventually dissociating down to the monomeric form of this compound. researchgate.net This indicates a dynamic equilibrium where the stoichiometry of the self-assembled structure is directly linked to solute concentration.
The stability of the self-assembled structures of this compound is a result of strong intermolecular hydrogen bonds. Density functional theory (DFT) calculations have shown that the hexameric cluster is an energetically favored structure due to the cooperative strengthening of the hydrogen bonds within its framework. researchgate.net This cooperativity means that the formation of each hydrogen bond increases the strength of the adjacent ones. The average hydrogen bond strength within the hexamer has been calculated to be approximately 42–43 kJ mol⁻¹. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) has been used to study the aggregation of this compound in the gas phase. researchgate.net This technique allows for the observation of anionic species, which are clusters that have lost a proton. A variety of anionic aggregates with the general formula [(tBuPO₃H₂)ₙ-H]⁻ have been identified, with cluster sizes (n) ranging from 1 to 7, depending on the instrumental conditions. researchgate.net DFT calculations on these gas-phase anions suggest that the dimer (n=2) and trimer (n=3) are the most energetically favored anionic structures. researchgate.net The hydrogen bond energy for the anionic dimer [(tBuPO₃H₂)₂-H]⁻ was calculated to be particularly strong at approximately 83 kJ mol⁻¹, indicating a significant increase in hydrogen bond strength upon deprotonation of the neutral aggregate. researchgate.net
| Aggregate Type | State | Key Finding | Calculated Energy | Reference |
|---|---|---|---|---|
| Neutral Hexamer (C₆) | Solution | Average H-bond strength | 42–43 kJ mol⁻¹ | researchgate.net |
| Anionic Dimer (A₂) | Gas Phase | Total H-bond energy | ~83 kJ mol⁻¹ | researchgate.net |
Ion Pair Formation and Adduct Chemistry
Beyond self-assembly, this compound can interact with other molecules, particularly bases, to form complex supramolecular motifs through proton transfer and ion pair formation.
The acidic protons of this compound can be transferred to basic nitrogen atoms in N-heterocycles, creating strong O-H···N hydrogen bonds and forming well-defined acid-base complexes. rsc.org The interaction between this compound and trimethylpyridine, an N-heterocycle, has been studied as a model system. rsc.org In a polar aprotic environment at low temperatures, two primary structural motifs were identified: a 1:2 and a 2:2 acid-base complex. rsc.org
In the 1:2 complex , one molecule of the acid interacts with two molecules of trimethylpyridine. One proton is transferred from the acid to one of the heterocycles, creating a chain of two cooperatively coupled O-H···N bonds. rsc.org
In the 2:2 complex , two acid molecules form a cyclic dianionic dimer which is stabilized by complexation with two trimethylpyridinium cations. In this arrangement, both protons are transferred to the N-heterocycles, and the resulting zwitterionic O-H···N bonds are anti-cooperatively coupled through the central dianionic phosphonic acid dimer. rsc.org
These studies demonstrate the ability of this compound to act as a building block for creating more complex, multi-component hydrogen-bonded networks with N-heterocycles. rsc.org
Role of the tert-Butyl Moiety in Facilitating Water-Free Complex Isolation
The bulky and hydrophobic nature of the tert-butyl group in this compound plays a crucial role in the isolation of water-free complexes, particularly in adducts formed with nucleobases such as cytosine and adenine (B156593). This steric hindrance provided by the tert-butyl moiety effectively shields the polar phosphonic acid group, preventing the inclusion of water molecules into the crystal lattice during self-assembly. In the formation of supramolecular architectures involving hydrogen bonding, the presence of water molecules can often compete with and disrupt the intended hydrogen-bonding network between the primary components. By sterically excluding water, the tert-butyl group promotes the formation of direct hydrogen bonds between the phosphonic acid and the complementary functional groups of the partner molecule, leading to the crystallization of anhydrous acid-base complexes.
This phenomenon has been observed in the solid-state structures of adducts of this compound with cytosine and adenine, where the resulting complexes are notably free of solvent molecules. The hydrophobic interactions of the tert-butyl groups contribute to a more stable and well-defined crystal packing, further favoring the isolation of these water-free supramolecular motifs.
Analysis of Multimolecular Hydrogen-Bonding Motifs in Adducts
The self-assembly of this compound with various molecular partners, especially those containing complementary hydrogen bond donor and acceptor sites, leads to the formation of diverse and intricate multimolecular hydrogen-bonding motifs. A prominent example is seen in the adducts formed with the nucleobases cytosine and adenine. In these co-crystals, the phosphonic acid and the nucleobase are linked by a network of hydrogen bonds, creating stable supramolecular structures.
A characteristic feature of these adducts is the formation of an eight-membered hydrogen-bonded ring. This motif arises from the interaction between the P-OH group of the phosphonic acid and the N-H and C=O or N sites of the nucleobase. Specifically, in the adduct with cytosine, the protonated cytosine molecule and the deprotonated tert-butylphosphonate anion are held together by a primary R22(8) hydrogen-bonding motif. This is further extended into a three-dimensional network by additional N-H···O and C-H···O hydrogen bonds.
Similarly, in the adduct with adenine, a comparable eight-membered ring is formed, which then extends into a layered structure through further hydrogen bonding. These well-defined hydrogen-bonding patterns are fundamental to the stability and specific geometry of the resulting supramolecular architectures. The presence of multiple hydrogen bond donors and acceptors on both the phosphonic acid and the nucleobase allows for a variety of interactions, leading to robust and predictable self-assembly.
The table below summarizes the key hydrogen-bonding interactions observed in the adducts of this compound with cytosine and adenine.
| Adduct Component | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Motif |
| This compound | P-OH | O=P | Dimer, Chain |
| Cytosine | N-H | N, C=O | Dimer, Tape |
| Adenine | N-H | N | Dimer, Ribbon |
| This compound - Cytosine | P-OH, N-H | O=P, N, C=O | Eight-membered ring |
| This compound - Adenine | P-OH, N-H | O=P, N | Eight-membered ring |
Crystal Engineering and Polymorphism
Factors Governing Solid-State Assembly and Crystal Packing
The solid-state assembly and crystal packing of this compound are governed by a delicate interplay of several factors, with hydrogen bonding and solvent effects being the most prominent. The phosphonic acid group, with its proton-donating hydroxyl groups and proton-accepting phosphoryl oxygen, is predisposed to forming strong intermolecular hydrogen bonds. This leads to the formation of various supramolecular aggregates.
The choice of solvent has a profound impact on the resulting crystal structure, a phenomenon known as polymorphism. Crystallization of this compound from polar solvents like acetonitrile or tetrahydrofuran results in the formation of a one-dimensional, hydrogen-bonded polymer. In this structure, the phosphonic acid molecules are linked in a head-to-tail fashion. In contrast, when a less polar solvent such as chloroform is used, a discrete, cyclic hexameric cluster is formed. This cluster is held together by a network of twelve hydrogen bonds, forming a robust supramolecular entity.
The steric bulk of the tert-butyl group also plays a significant role in directing the crystal packing. It influences the relative orientation of the molecules within the crystal lattice and can prevent the formation of more densely packed structures that might be observed with less sterically hindered phosphonic acids. The interplay between the directional hydrogen bonds and the non-directional van der Waals forces, influenced by the shape and size of the tert-butyl group, ultimately determines the final crystal structure.
Supramolecular Isomerism and Isomorphism in Related Phosphonic Acid Systems
Supramolecular isomerism refers to the existence of different crystalline structures with the same chemical composition but different intermolecular connectivity or arrangement. The solvent-dependent formation of either a one-dimensional polymer or a hexameric cluster of this compound is a clear example of supramolecular isomerism. Although the underlying chemical entity is the same, the way the molecules are connected in the solid state through hydrogen bonds is fundamentally different, leading to distinct physical and chemical properties.
| Term | Definition | Example in Phosphonic Acid Systems |
| Supramolecular Isomerism | Different crystalline structures from the same compound due to varied intermolecular connectivity. | This compound forming a 1D polymer from polar solvents and a hexameric cluster from non-polar solvents. |
| Isomorphism | Different compounds crystallizing in the same or a similar crystal structure. | Phosphonic acids with similarly sized alkyl groups (e.g., tert-butyl, isobutyl) potentially forming analogous crystal structures. |
Advanced Spectroscopic and Analytical Characterization Methodologies for Tert Butylphosphonic Acid
Solid-State Structural Probes
Analysis in the solid state is crucial for understanding polymorphism, crystal packing, and the structure of derived materials like coordination complexes.
Single-crystal X-ray diffraction (SCXRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of tert-butylphosphonic acid in its various crystalline forms. mdpi.comnih.gov This method has been successfully employed to elucidate the structures of its polymorphs, coordination complexes, and adducts.
Research has shown that the solid-state structure of this compound is highly dependent on the crystallization solvent. researchgate.net When crystallized from polar solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), it forms a one-dimensional polymer through intermolecular hydrogen bonding. researchgate.net In contrast, crystallization from the less polar solvent chloroform (B151607) (CDCl₃) results in the formation of a discrete hydrogen-bonded hexameric cluster with the formula (tBuPO₃H₂)₆·CDCl₃. researchgate.net
SCXRD has also been instrumental in characterizing adducts formed between this compound and nucleobases. For instance, its interaction with cytosine and adenine (B156593) yields hydrogen-bonded supramolecular motifs, specifically [(tBuPO₃H)(cyt-H)] and [(tBuPO₃H)(aden-H)], respectively. researcher.life In these structures, the components are held together by eight-membered hydrogen-bonded rings involving the phosphonate (B1237965) anion's PO₃H unit and the protonated nucleobase. researcher.life
Furthermore, SCXRD has confirmed the structures of coordination complexes involving this compound and metal ions. Studies on its reaction with titanium(IV) isopropoxide have led to the isolation and structural characterization of molecular titanium oxide alkoxide phosphonates and a titanium phosphonate tetramer, [Ti(OiPr)₂(tBuPO₃)]₄. nih.gov Similarly, reactions with alkali metal carbonates produce polymeric metal phosphonate chains, such as [(tBuPO₃H)Li(H₂O)₃·(H₂O)], [(tBuPO₃)Na₂(H₂O)₄]n, and [(tBuPO₃H)K(H₂O)]n, whose solid-state structures were confirmed by SCXRD. researcher.life
| Compound/Form | Solvent | Structural Motif | Key Finding |
|---|---|---|---|
| (tBuPO₃H₂)n | Acetonitrile/THF | 1-D H-bonded polymer | Crystallization in polar solvents leads to polymeric chains. researchgate.net |
| (tBuPO₃H₂)₆·CDCl₃ | Chloroform | H-bonded hexameric cluster | Crystallization in a less polar solvent favors discrete clusters. researchgate.net |
| [(tBuPO₃H)(cyt-H)] | - | Acid-base adduct | Forms an eight-membered hydrogen-bonded ring with cytosine. researcher.life |
| [(tBuPO₃)Na₂(H₂O)₄]n | Methanol | 1-D polymeric metal phosphonate | Forms a polymeric chain with sodium ions. researcher.life |
| [Ti(OiPr)₂(tBuPO₃)]₄ | Toluene | Titanium phosphonate tetramer | Revealed a novel 5 + 1 coordination mode for the titanium atoms. nih.gov |
Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local chemical environment of atoms in both crystalline and amorphous solids. europeanpharmaceuticalreview.com For this compound, ³¹P SSNMR is particularly informative.
In crystalline forms, the ³¹P SSNMR spectrum can distinguish between crystallographically inequivalent phosphorus atoms. For example, the crystal structure of pure this compound contains three molecules in the asymmetric unit cell, which gives rise to three distinct peaks in the ³¹P SSNMR spectrum. researchgate.net This multiplicity is attributed to differences in the local hydrogen bonding environment or slight conformational variations of the molecules within the crystal lattice. researchgate.net
SSNMR is also highly effective for analyzing amorphous forms and amorphous solid dispersions (ASDs). europeanpharmaceuticalreview.com While crystalline materials typically exhibit sharp peaks in their SSNMR spectra, amorphous materials show broad peaks due to the distribution of local environments and lack of long-range order. europeanpharmaceuticalreview.comosti.gov This difference in lineshape allows SSNMR to be used to determine the degree of crystallinity in a sample and to detect small amounts of crystalline material within an amorphous matrix. europeanpharmaceuticalreview.com Although specific studies on amorphous this compound are not detailed in the provided sources, the principles of SSNMR allow for the characterization of its non-crystalline states by analyzing the broader resonances in the ³¹P and ¹³C spectra compared to its crystalline counterparts. nsf.gov
| Form | Technique | Typical Observation | Information Gained |
|---|---|---|---|
| Crystalline | ³¹P SSNMR | Multiple sharp resonances | Distinguishes crystallographically inequivalent P atoms due to different local environments. researchgate.net |
| Amorphous | ³¹P / ¹³C SSNMR | Broad resonances | Indicates a distribution of molecular conformations and packing, characteristic of a disordered state. europeanpharmaceuticalreview.comosti.gov |
Solution-State Spectroscopic Analysis
In solution, this compound exhibits complex self-aggregation behavior, which can be probed using various spectroscopic methods.
Low-temperature NMR spectroscopy is a key tool for studying the stoichiometry and structure of hydrogen-bonded aggregates in solution, as it slows down the chemical exchange processes that average NMR signals at room temperature.
Studies of this compound in a low-freezing polar aprotic solvent mixture (CDF₃/CDF₂Cl) at 130 K have utilized ¹H and ³¹P NMR to investigate its self-assembly. researchgate.net These experiments revealed the formation of distinct hydrogen-bonded species. In solution, the concentration of this compound influences the equilibrium between different aggregates; as the concentration decreases, larger aggregates like the hexamer are replaced by smaller ones, down to the monomer. researchgate.net
Low-temperature NMR has also been used to characterize complexes formed with other molecules. For example, the interaction between this compound and trimethylpyridine was studied using ¹H and ³¹P NMR. researcher.life At low temperatures, two primary structural motifs were identified: a 1:2 and a 2:2 acid-base complex. In the 2:2 complex, two trimethylpyridinium cations are stabilized by a central dianionic cyclic dimer of the phosphonic acid. researcher.life These studies provide insight into the fundamental hydrogen-bonding motifs that can form in more complex systems. researcher.life
ESI-MS analysis of this compound reveals the presence of various gas-phase anionic species. researchgate.net Depending on the instrumental conditions, clusters of the type [(tBuPO₃H₂)n-H]⁻, where 'n' ranges from 1 to 7, have been observed. researchgate.net This indicates that the hydrogen-bonded aggregates present in solution can be transferred to the gas phase, although the distribution of these clusters may be influenced by the ionization process itself. researchgate.netresearchgate.net
Density Functional Theory (DFT) calculations performed to support the experimental ESI-MS data suggest that the dimer [(tBuPO₃H₂)₂-H]⁻ and the trimer [(tBuPO₃H₂)₃-H]⁻ are the most energetically favored anionic structures in the gas phase. researchgate.net The calculated hydrogen bond energy for the anionic dimer is approximately 83 kJ mol⁻¹. researchgate.net
| Cluster Formula | n Value | Description |
|---|---|---|
| [tBuPO₃H₂ - H]⁻ | 1 | Monomer anion |
| [(tBuPO₃H₂)₂ - H]⁻ | 2 | Dimer anion (energetically favored) researchgate.net |
| [(tBuPO₃H₂)₃ - H]⁻ | 3 | Trimer anion (energetically favored) researchgate.net |
| [(tBuPO₃H₂)₄ - H]⁻ | 4 | Tetramer anion |
| [(tBuPO₃H₂)₅ - H]⁻ | 5 | Pentamer anion |
| [(tBuPO₃H₂)₆ - H]⁻ | 6 | Hexamer anion |
| [(tBuPO₃H₂)₇ - H]⁻ | 7 | Heptamer anion |
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the structural and electronic properties of molecules.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. vscht.cz For this compound, the IR spectrum is characterized by absorptions corresponding to its specific functional groups. Key vibrational bands include a very strong and broad absorption for the O-H stretch of the P-O-H groups, typically in the 2800-3500 cm⁻¹ region, which is characteristic of hydrogen-bonded carboxylic and phosphonic acids. utdallas.edu A strong absorption corresponding to the P=O stretching vibration is also prominent. The C-H stretching vibrations of the tert-butyl group appear just below 3000 cm⁻¹. vscht.cz These characteristic bands are useful for confirming the presence of the phosphonic acid moiety in various compounds and adducts, such as in titanium alkoxide phosphonates. nih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 2800-3500 | Strong, Very Broad |
| C-H stretch (alkyl) | ~2870-2960 | Medium to Strong |
| P=O stretch | ~1150-1250 | Strong |
| P-O-H stretch | ~910-1040 | Strong |
UV-Visible Spectroscopy: UV-Vis spectroscopy measures electronic transitions within a molecule. slideshare.net this compound itself, being a saturated alkyl phosphonic acid, lacks chromophores that absorb light in the typical UV-Vis range (200-800 nm). Its electronic transitions, such as σ → σ, occur at very high energies in the vacuum UV region and are generally not observed with standard instrumentation. slideshare.net Therefore, UV-Vis spectroscopy is not a primary tool for the direct structural or electronic characterization of the isolated molecule. However, it can become a valuable technique for studying its coordination complexes with transition metals or adducts with chromophoric organic molecules, where charge-transfer bands or π → π transitions associated with the coordinated species may appear in the UV-Vis spectrum. caltech.edu
Small Angle X-ray Scattering (SAXS) for Solution Characterization of Coordination Complexes
While specific SAXS studies focusing exclusively on this compound coordination complexes are not extensively documented in the reviewed literature, the technique's application to analogous systems, such as molecular metal-oxo clusters and other macromolecules, highlights its potential. researchgate.netnih.gov SAXS measurements can provide model-free parameters like the radius of gyration (Rg) and molecular mass of a complex in solution, offering direct insight into its association state. nih.gov Furthermore, advanced modeling methods allow for the construction of low-resolution three-dimensional shapes of these complexes directly from the scattering data. nih.govnih.gov This is particularly valuable for studying the formation and stability of polynuclear clusters in solution under varying conditions such as pH, concentration, and the presence of different counterions. researchgate.net
Surface and Interfacial Analytical Methods
The interaction of this compound with various surfaces is critical for its application in areas like surface modification, corrosion inhibition, and the formation of self-assembled monolayers (SAMs). A suite of high-sensitivity surface analytical methods is required to characterize the resulting adsorbate layers and interfaces.
X-ray Photoelectron Spectroscopy (XPS) for Adsorbate Layer Composition and Binding
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. mdpi.com When this compound forms a self-assembled monolayer (SAM) on a substrate, such as a metal oxide, XPS provides definitive evidence of the layer's formation and detailed information about its chemical binding to the surface. nih.govprinceton.edu
Analysis of the XPS spectra reveals the presence of phosphorus, carbon, and oxygen from the phosphonic acid molecule on the substrate. nih.gov High-resolution scans of the core-level peaks provide more nuanced information:
P 2p/2s Peak: The presence of a phosphorus peak (e.g., P 2s near 191.0 eV on silicon oxide) confirms the attachment of the phosphonic acid headgroup to the surface. nih.govprinceton.edu
O 1s Peak: The O 1s spectrum is particularly informative. Deconvolution of this peak can help distinguish between oxygen in the underlying substrate (e.g., metal oxide), P=O groups, and P-O-H or P-O-Substrate bonds. nih.gov The absence of distinct P=O and P-OH signals in a well-formed monolayer can indicate that all three oxygen atoms of the phosphonate headgroup are involved in bonding with the surface, a configuration known as tridentate binding. princeton.edu
C 1s Peak: The C 1s peak confirms the presence of the tert-butyl alkyl chain. Its binding energy, typically referenced to 284.8-285.0 eV for hydrocarbon, can provide information on surface charging and layer integrity. nih.govuwo.ca
Studies on analogous long-chain alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), have established a robust framework for interpreting these spectra. The binding energies provide insight into the nature of the phosphonate head group's interaction with the surface, allowing for the differentiation between mono-dentate, bi-dentate, and tri-dentate binding configurations. princeton.edu
Representative XPS Binding Energies for Phosphonic Acid SAMs on Oxide Surfaces
This table summarizes typical core-level binding energies observed for phosphonic acid monolayers on various substrates, as determined by XPS. Data is compiled from studies on analogous compounds like octadecylphosphonic acid (ODPA) and others. mdpi.comnih.govnih.govuwo.ca
| Core Level | Typical Binding Energy (eV) | Information Provided |
|---|---|---|
| P 2p / P 2s | ~134 / ~191 | Confirms presence of phosphonate headgroup on the surface. |
| C 1s (Alkyl) | 284.8 - 285.6 | Confirms presence of the organic alkyl chain; used for charge referencing. nih.govuwo.ca |
| O 1s (P=O) | ~531.4 - 532.2 | Indicates unbound phosphoryl oxygen, suggesting mono- or bidentate binding. nih.gov |
| O 1s (P-OH / P-O-Substrate) | ~532.8 - 533.4 | Represents oxygen in hydroxyl groups or bonded to the substrate. nih.gov |
| Substrate Metal/Si | Varies (e.g., Si 2p ~99, ~103) | Signal attenuation indicates overlayer thickness and coverage. |
Neutron Reflectivity (NR) and X-ray Reflectivity for Interfacial Moisture Distribution
Both X-ray Reflectivity (XRR) and Neutron Reflectivity (NR) are powerful, non-destructive techniques for probing the structure of thin films and interfaces with sub-nanometer resolution. nih.gov They are particularly well-suited for characterizing the thickness, density, and roughness of this compound monolayers and for investigating the distribution of moisture at the film-substrate or film-air interface.
X-ray Reflectivity (XRR) measures the specular reflection of X-rays from a surface as a function of angle, which is sensitive to the electron density profile perpendicular to the surface. nih.gov For a SAM of this compound, XRR can precisely determine:
Monolayer Thickness: With sub-angstrom resolution, allowing for the calculation of molecular tilt angles. nih.gov
Packing Density: Derived from the electron density of the film. nih.gov
Surface and Interfacial Roughness: Providing information on the homogeneity of the layer.
Neutron Reflectivity (NR) operates on a similar principle but uses neutrons instead of X-rays. Its key advantage lies in its sensitivity to the neutron scattering length density (SLD) of different isotopes. The large difference in SLD between hydrogen (¹H) and deuterium (B1214612) (²H) makes NR an exceptionally powerful tool for studying hydration and the distribution of water at an interface. kcl.ac.ukiaea.org By performing measurements in normal water (H₂O) and then in heavy water (D₂O), one can precisely model the location and concentration of water penetrating the SAM or accumulating at the SAM-substrate interface. nih.gov While specific NR studies on this compound were not found, the technique has been used to show that hydrophilic substrates can lead to an accumulation of water at the polymer-substrate interface, a phenomenon that could be similarly investigated for phosphonic acid-modified surfaces.
Polarization-Modulated Infrared Reflectance Adsorption Spectroscopy (PM-IRRAS) for Self-Assembled Monolayers
Polarization-Modulated Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a highly sensitive vibrational spectroscopy technique ideal for the in-situ characterization of ultrathin films and monolayers on reflective surfaces. bruker.combiolinscientific.com The method exploits the differential absorption of p- and s-polarized infrared light at a grazing angle of incidence. bruker.com According to the surface selection rule for metals, only vibrational modes with a dipole moment component perpendicular to the surface are strongly absorbing for p-polarized light, while s-polarized light is not absorbed. uol.de This makes PM-IRRAS an excellent tool for determining the molecular orientation within a SAM of this compound.
By analyzing the intensity of specific vibrational bands (e.g., CH₃ stretching, P=O stretching), one can deduce the average tilt angle of the molecule with respect to the surface normal. nih.gov PM-IRRAS has been successfully used to study a variety of phosphonic acid SAMs on conductive oxides, revealing considerable variability in molecular orientation and binding type (bidentate vs. tridentate) depending on the molecule's functional groups and intermolecular interactions. nih.govnrel.gov
Molecular Orientation of Various Phosphonic Acid SAMs on Indium Zinc Oxide via PM-IRRAS
This table presents research findings on the molecular orientation and binding modes for several phosphonic acids on Indium Zinc Oxide (IZO) substrates, as determined by PM-IRRAS. This data illustrates the type of quantitative structural information the technique provides, which would be applicable to the study of this compound. nih.gov
| Phosphonic Acid Compound | Functional Group Orientation (Tilt from Surface Normal) | Predominant Binding Mode |
|---|---|---|
| Octylphosphonic acid (OPA) | ~57° (Alkyl chain axis) | Not specified |
| F13-octylphosphonic acid (F13OPA) | 26° | Mostly Tridentate |
| Pentafluorophenyl phosphonic acid (F5PPA) | 23° (Phenyl ring) | Mixture of Bidentate and Tridentate |
| Benzyl phosphonic acid (BnPA) | 31° (Phenyl ring) | Mixture of Bidentate and Tridentate |
| Pentafluorobenzyl phosphonic acid (F5BnPA) | 58° (Phenyl ring) | Majority Bidentate with some Tridentate |
Atomic Force Microscopy (AFM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Morphology and Surface Transformations
When this compound is used as a surface ligand to stabilize or functionalize nanoparticles, microscopy techniques capable of resolving nanoscale features are essential to characterize the resulting materials. Atomic Force Microscopy (AFM) and High-Resolution Transmission Electron Microscopy (HRTEM) are complementary techniques for this purpose. longdom.orgmdpi.com
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a surface with very high resolution. nih.gov For nanoparticles functionalized with this compound, AFM can characterize:
Particle Size and Size Distribution: By measuring the height of individual particles, AFM avoids convolution artifacts with the probe tip that can affect lateral measurements. nih.govoxinst.com
Surface Coverage and Homogeneity: AFM can visualize how the functionalized nanoparticles are distributed on a substrate and assess the uniformity of the ligand coating through changes in surface roughness or phase imaging. longdom.org
High-Resolution Transmission Electron Microscopy (HRTEM) provides two-dimensional projection images of materials at the atomic scale. It is invaluable for observing the core structure of nanoparticles. HRTEM analysis can reveal:
Crystallinity and Crystal Defects: The atomic lattice of the nanoparticle core can be directly visualized.
Precise Size and Shape: HRTEM offers superior lateral resolution compared to AFM, allowing for precise measurement of the nanoparticle dimensions. mdpi.com
Core-Shell Structures: If the functionalization leads to the formation of a distinct surface layer, it may be visible under HRTEM.
Q & A
Basic: What are the primary synthetic routes for tert-butylphosphonic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or Grignard reactions. For example, phenylphosphonic dichloride can react with tert-butylmagnesium chloride to form tert-butylphenylphosphinic acid derivatives, as demonstrated in analogous syntheses . Key conditions include:
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions.
- Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether is used to maintain Grignard reagent stability.
- Purification : Acidic workup (e.g., 1M HCl) followed by recrystallization from non-polar solvents (e.g., chloroform) isolates the product .
Basic: Which spectroscopic and computational methods are essential for characterizing this compound’s structural dynamics?
Methodological Answer:
- Solid-state analysis : Single-crystal X-ray diffraction reveals hydrogen-bonded polymeric chains (e.g., 1D polymer in polar solvents like acetonitrile) or hexameric clusters in chloroform .
- Solution studies : and NMR spectroscopy track concentration-dependent aggregation (monomers at low concentrations vs. hexamers at high concentrations) .
- Computational modeling : Density functional theory (DFT) at B3LYP/6-31G* level calculates hydrogen bond strengths (~42–43 kJ/mol for neutral clusters) and validates experimental findings .
Basic: How is this compound applied in materials science, particularly in nanoparticle functionalization?
Methodological Answer:
this compound modifies metal oxide nanoparticles (e.g., ZnO) to enhance dispersion in polymer matrices. A proven protocol includes:
Surface modification : React ZnO nanoparticles with this compound in pentan-1-ol, forming a hydrophobic phosphonate coating.
Composite preparation : Disperse functionalized nanoparticles into methyl methacrylate (MMA) for in-situ polymerization.
Validation : Use TEM for dispersion analysis and FTIR to confirm phosphonate bonding .
Advanced: How do solvent polarity and concentration influence this compound’s self-assembly, and how should researchers design experiments to control aggregation?
Methodological Answer:
- Solvent effects : Polar solvents (e.g., THF, acetonitrile) favor linear 1D polymers, while non-polar solvents (e.g., chloroform) stabilize hexameric clusters due to reduced dielectric screening of hydrogen bonds .
- Concentration dependence : Dilute solutions (<0.1 M) predominantly yield monomers, necessitating careful concentration control during crystallization.
- Experimental design :
Advanced: How can researchers resolve contradictions in reported aggregation states of this compound across studies?
Methodological Answer:
Discrepancies often arise from solvent choice, concentration, or characterization techniques. To reconcile results:
Systematic solvent screening : Test aggregation in solvents of varying polarity (e.g., dielectric constant from 4.8 for chloroform to 37.5 for acetonitrile).
Multi-technique validation : Combine X-ray diffraction (solid-state), NMR (solution), and electrospray ionization mass spectrometry (gas-phase) to capture all aggregation forms .
DFT cross-validation : Compare computed hydrogen bond energies (e.g., 83 kJ/mol for anionic dimers) with experimental data to identify dominant species .
Advanced: What role does this compound play in designing polynuclear metal complexes, and how do coordination modes affect magnetic properties?
Methodological Answer:
In Cu(II) clusters, this compound acts as a terminal ligand, stabilizing triangular {Cu(μ-OH)} cores. Key considerations:
- Coordination chemistry : The phosphonate group binds axially, forming hydrogen bonds with μ-hydroxo bridges, which enhance magnetic coupling.
- Magnetic analysis : Measure magnetic susceptibility (χT) to quantify antiferromagnetic interactions. For example, J values of −500 cm indicate strong coupling in dinuclear systems.
- Structural validation : Single-crystal XRD confirms ligand placement, while EPR spectroscopy probes electronic environments .
Advanced: How can computational models (e.g., DFT) predict this compound’s behavior in novel applications, such as surface interactions with metal oxides?
Methodological Answer:
DFT simulations at B3LYP/6-311+G* level model interactions with surfaces like TiO:
Binding energy calculation : Compare adsorption energies of this compound’s hydroxyl groups vs. water or hydrogen on oxide surfaces.
Charge distribution analysis : Use Natural Bond Orbital (NBO) to assess electron transfer between phosphonate oxygens and metal sites.
Experimental correlation : Validate simulations with XPS (surface composition) and AFM (morphology changes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
